ethyl (2S,3S)-3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
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Overview
Description
Ethyl (2S,3S)-3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate typically involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and stereoselective synthesis of chiral centers. Common reagents used in these reactions include coupling agents like EDCI or DCC, protecting groups like Boc or Fmoc, and chiral catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers and large-scale chromatography for purification. The process is optimized for yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3S)-3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC or DMP, reducing agents like LiAlH4 or NaBH4, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases, possibly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2S,3S)-3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved depend on the biological context and the specific targets.
Comparison with Similar Compounds
Ethyl (2S,3S)-3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate can be compared with other similar compounds, such as peptides and peptide-like molecules. Similar compounds include:
Peptides: Short chains of amino acids with similar structural features.
Peptidomimetics: Molecules that mimic the structure and function of peptides but with enhanced stability and bioavailability.
Small Molecule Inhibitors: Compounds that inhibit enzyme activity or receptor function through similar mechanisms.
This compound’s uniqueness lies in its specific stereochemistry and functional group arrangement, which confer distinct biological and chemical properties.
Biological Activity
The compound ethyl (2S,3S)-3-[[[2S)-1-[[[2S)-1-[[6-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
The molecular formula of the compound is C28H41N5O7 with a molecular weight of approximately 525.65 g/mol. The intricate structure includes multiple functional groups that contribute to its biological activity.
Structural Features
The compound features:
- Oxirane ring : Imparts reactivity and potential for interaction with biological targets.
- Thieno[3,4-d]imidazole moiety : Known for its role in various biological activities.
- Hydroxyphenyl group : May enhance binding affinity to certain receptors.
The biological activity of ethyl (2S,3S)-3-[...]-carbamoyl]oxirane-2-carboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific kinases involved in cellular signaling pathways. For instance, it has shown potential as an inhibitor of DYRK1A and GSK3α/β kinases, which are crucial in regulating cell proliferation and differentiation .
- Antitumor Activity : In vitro studies reveal that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma), with IC50 values indicating effective dose-response relationships .
- PPARγ Activation : The compound may act as a ligand for PPARγ, influencing glucose metabolism and adipocyte differentiation. This mechanism is particularly relevant in the context of type 2 diabetes treatment .
Antitumor Efficacy
A notable study evaluated the antitumor properties of derivatives similar to ethyl (2S,3S)-3-[...]-carbamoyl]oxirane-2-carboxylate against a panel of six tumor cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | Huh7 | 8 |
Compound B | Caco2 | 6 |
Compound C | MDA-MB 231 | >25 |
These results demonstrate the compound's selective activity against malignant cells while sparing normal fibroblasts .
Kinase Inhibition Studies
In another investigation focusing on kinase inhibition:
Compound | Kinase Target | IC50 (μM) |
---|---|---|
Compound D | DYRK1A | 0.090 |
Compound E | GSK3α/β | 0.064 |
This data underscores the compound's potential as a therapeutic agent targeting critical signaling pathways in cancer and metabolic diseases .
Properties
Molecular Formula |
C43H66N8O11S |
---|---|
Molecular Weight |
903.1 g/mol |
IUPAC Name |
ethyl (2S,3S)-3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C43H66N8O11S/c1-4-61-42(59)37-36(62-37)41(58)49-29(22-25(2)3)40(57)48-30(23-26-16-18-27(52)19-17-26)39(56)46-21-10-5-6-15-34(54)47-28(38(44)55)12-9-11-20-45-33(53)14-8-7-13-32-35-31(24-63-32)50-43(60)51-35/h16-19,25,28-32,35-37,52H,4-15,20-24H2,1-3H3,(H2,44,55)(H,45,53)(H,46,56)(H,47,54)(H,48,57)(H,49,58)(H2,50,51,60)/t28-,29-,30-,31-,32-,35-,36-,37-/m0/s1 |
InChI Key |
MHOVYDVXSWUHAZ-JWZOSVBYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCCCCCC(=O)NC(CCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)N |
Origin of Product |
United States |
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